3-Bromo-2-(trifluoromethyl)isonicotinic acid
Overview
Description
3-Bromo-2-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H3BrF3NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 3 and 2 of the pyridine ring are substituted by a bromine atom and a trifluoromethyl group, respectively
Mechanism of Action
Target of Action
3-Bromo-2-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, the compound interacts with the palladium catalyst in a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound, being a boron reagent, donates its organic group to the palladium catalyst .
Biochemical Pathways
The SM coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound, as a boron reagent, plays a crucial role in these pathways by facilitating the transmetalation process .
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of many organic compounds .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-(trifluoromethyl)isonicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For example, it can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. The bromine and trifluoromethyl groups contribute to the compound’s ability to form stable complexes with enzymes, thereby modulating their catalytic activity. Additionally, this compound can bind to proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Moreover, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell. These changes can have downstream effects on cellular metabolism, influencing the production and utilization of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, through non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and altering the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been shown to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Threshold effects have been observed, where a specific dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic effects, such as organ damage or systemic toxicity, highlighting the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and distribution within the cell. These interactions can affect the compound’s bioavailability and biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biological effects. The localization of this compound can impact its activity and function, as different cellular compartments provide distinct microenvironments that can modulate the compound’s interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(trifluoromethyl)isonicotinic acid typically involves the bromination and trifluoromethylation of isonicotinic acid derivatives. One common method includes the use of 2-trifluoromethyl-3-nitropyridine as a starting material. This compound undergoes bromination using bromine or a brominating agent under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the bromine or nitrogen atoms.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products vary depending on the specific redox conditions applied.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with other aromatic systems.
Scientific Research Applications
3-Bromo-2-(trifluoromethyl)isonicotinic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-(trifluoromethyl)isonicotinic acid:
Picolinic acid: An isomer of isonicotinic acid with different substitution patterns, leading to distinct chemical behavior and applications.
Uniqueness
3-Bromo-2-(trifluoromethyl)isonicotinic acid is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring. This combination imparts specific electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .
Properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPUOEWGAHUJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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